![molecular formula C19H13BrN4OS B2386170 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111290-53-9](/img/structure/B2386170.png)
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
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Description
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis of Heterocyclic Compounds : A study by Kamble, Latthe, and Badami (2007) detailed the synthesis of bifunctional bisheterocyclic compounds, including 1,2,4-oxadiazol derivatives, through a one-pot ring conversion process. These compounds exhibited significant antifungal activity, showcasing their potential as therapeutic agents (Kamble, Latthe, & Badami, 2007).
Antimicrobial Activities : Another research focused on the synthesis of benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives. These compounds were found to have varied antimicrobial activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Dawood, Farag, & Abdel‐Aziz, 2007).
Crystal Structure Analysis
- Structural Characterization : Studies have also focused on the crystal structure analysis of similar compounds, providing insights into their molecular configurations and potential interactions. For instance, Goh et al. (2010) and Fun et al. (2011) reported the crystal structures of closely related compounds, showcasing intramolecular and intermolecular hydrogen bonds that could influence their biological activities (Goh, Fun, Nithinchandra, & Kalluraya, 2010); (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Anticancer and Anti-inflammatory Activities
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of compounds with 1,3,4-oxadiazole derivatives, evaluating their anticancer activity against several cancer cell lines. This study demonstrates the potential of oxadiazole derivatives in cancer therapy, with some derivatives showing higher activity than the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-inflammatory Activity : El-Samii (2007) reported on the synthesis and anti-inflammatory activity of novel 1,3,4-oxadiazole derivatives derived from 3-hydroxy-5,6-diphenyl-1,2,4-triazine. Some derivatives exhibited promising anti-inflammatory activity, suggesting their potential in treating inflammation-related disorders (El-Samii, 2007).
properties
IUPAC Name |
3-(3-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-4-7-14(11-15)19-21-17(25-24-19)12-26-18-10-9-16(22-23-18)13-5-2-1-3-6-13/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGINACVNVYNRNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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